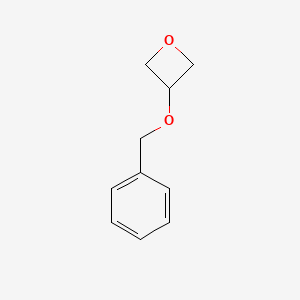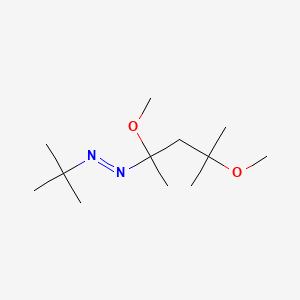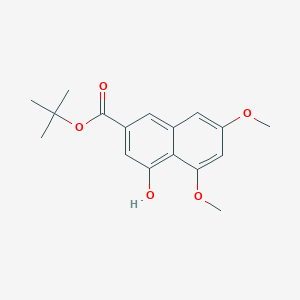
3-(Benzyloxy)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)oxetane is an organic compound featuring a four-membered oxetane ring substituted with a benzyloxy group. Oxetanes are known for their unique ring strain and reactivity, making them valuable in various chemical applications. The benzyloxy group adds further versatility to the molecule, allowing for diverse chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the cyclization of epoxides or diols under acidic or basic conditions .
Industrial Production Methods: Industrial production of 3-(Benzyloxy)oxetane may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Benzyloxy)oxetane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the oxetane ring can lead to the formation of open-chain alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Open-chain alcohols.
Substitution: Various ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)oxetane has found applications in several scientific fields:
Mecanismo De Acción
The mechanism of action of 3-(Benzyloxy)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, modulating their activity . The benzyloxy group can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Oxetane: The parent compound with a four-membered ring containing an oxygen atom.
3-(Methoxy)oxetane: Similar structure with a methoxy group instead of a benzyloxy group.
3-(Phenoxy)oxetane: Contains a phenoxy group, offering different reactivity and applications.
Uniqueness: 3-(Benzyloxy)oxetane stands out due to the presence of the benzyloxy group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-phenylmethoxyoxetane |
InChI |
InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-12-10-7-11-8-10/h1-5,10H,6-8H2 |
Clave InChI |
BURWYOXXGMLTHC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-2-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13940880.png)





![7-Bromobenzo[d]thiazol-4-amine](/img/structure/B13940922.png)
![8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13940924.png)


![(Benzyl)-[4-(tetrahydropyran-2-yloxy)phenyl]-ketone](/img/structure/B13940934.png)



